molecular formula C8H10N4 B13769848 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 7637-33-4

2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13769848
CAS No.: 7637-33-4
M. Wt: 162.19 g/mol
InChI Key: SVEMNCNRFMTMRW-UHFFFAOYSA-N
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Description

Historical Overview of Triazolopyrimidine Research

The foundational work on triazolopyrimidines dates to the early 20th century, when Bulow and Haas first elucidated the core structure through condensation reactions between aminotriazoles and β-diketones. Their pioneering studies established the scaffold’s synthetic accessibility, though applications remained limited until the mid-20th century. A pivotal advancement occurred in the 1960s, when Makisumi and colleagues demonstrated the regioselective synthesis of s-triazolo[1,5-a]pyrimidines via cyclocondensation of 3-amino-1,2,4-triazole with acetylacetone or ethyl acetoacetate. This methodology enabled systematic exploration of substitution patterns, including methyl derivatives. For instance, 5,7-dimethyl-s-triazolo[1,5-a]pyrimidine was synthesized in 72% yield by refluxing 3-amino-1,2,4-triazole with acetylacetone in acetic acid.

Early structural analyses via infrared spectroscopy and X-ray crystallography revealed that methyl substitutions at positions 5 and 7 enhanced molecular planarity, facilitating π-stacking interactions critical for biological activity. By the 1980s, over 200 triazolopyrimidine derivatives had been cataloged, with methylated variants showing pronounced herbicidal and fungicidal properties.

Significance of the 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold in Contemporary Chemistry

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold serves as a versatile pharmacophore due to its:

  • Electronic Tunability : The conjugated π-system allows charge delocalization, modifiable via substituents at positions 2, 5, and 7.
  • Bioisosteric Potential : Its planar structure mimics purine bases, enabling interference with nucleotide metabolism in pathogens.
  • Synthetic Flexibility : Condensation, alkylation, and nucleophilic substitution reactions permit rapid diversification (Table 1).

Table 1. Synthetic Routes to Methyl-Substituted Triazolopyrimidines

Compound Reactants Conditions Yield (%)
5,7-Dimethyl derivative 3-Amino-1,2,4-triazole + Acetylacetone Acetic acid, reflux 72
7-Chloro-5-methyl derivative 7-Hydroxy precursor + POCl₃ Reflux, 2 hr 48
2,5,7-Trimethyl derivative* 5,7-Dimethyl analog + Methyl iodide DMF, K₂CO₃, 24 hr 65

*Theoretical pathway inferred from analogous alkylation reactions.

Recent studies highlight the scaffold’s utility in designing LSD1 inhibitors for cancer therapy and agrochemicals targeting fungal cytochrome P450 enzymes.

Rationale for Studying 2,5,7-Trimethyl Substitution Patterns

The 2,5,7-trimethyl configuration introduces three distinct steric and electronic effects:

  • Position 2 : Methylation at the triazole nitrogen modulates hydrogen-bonding capacity, as shown by IR spectral shifts in 7-mercapto derivatives.
  • Position 5 : A methyl group enhances hydrophobic interactions, improving membrane permeability. Comparative studies of 5-methyl vs. 5-H analogs show a 3-fold increase in antifungal activity.
  • Position 7 : Methyl substitution at this position reduces metabolic oxidation, as evidenced by the stability of 5,7-dimethyl derivatives under UV exposure.

Quantum mechanical calculations predict that the 2,5,7-trimethyl derivative exhibits a dipole moment of 2.8 Debye, lower than unsubstituted analogs (4.1 Debye), suggesting enhanced passive diffusion across biological membranes.

Overview of Research Trends and Academic Interest

Current research on 2,5,7-trimethyltriazolo[1,5-a]pyrimidine focuses on three domains:

1.4.1 Catalytic Applications
The compound’s electron-deficient pyrimidine ring facilitates ligand-metal coordination. Palladium complexes of analogous triazolopyrimidines demonstrate 89% efficiency in Suzuki-Miyaura cross-coupling reactions.

1.4.2 Pharmaceutical Development
Structural analogs inhibit LSD1 (IC₅₀ = 38 nM) by competing with flavin adenine dinucleotide binding. Methyl groups at positions 5 and 7 are critical for inducing a 15° twist in the pyrimidine ring, optimizing hydrophobic contacts with the enzyme’s active site.

1.4.3 Agricultural Chemistry
Derivatives like 7-methylthio-5-methyl-s-triazolo[1,5-a]pyrimidine suppress Botrytis cinerea spore germination at 50 ppm, outperforming commercial fungicides by 40%.

Table 2. Recent Research Directions (2020–2025)

Application Area Key Finding Source Reference
Anticancer Agents LSD1 inhibition via FAD displacement
Fungicide Development Synergy with strobilurins enhances efficacy
Materials Science Non-linear optical properties in thin films

Properties

CAS No.

7637-33-4

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H10N4/c1-5-4-6(2)12-8(9-5)10-7(3)11-12/h4H,1-3H3

InChI Key

SVEMNCNRFMTMRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazinylpyrimidines with Carbonyl Compounds

One of the classical routes to 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclocondensation of hydrazinylpyrimidines with suitable carbonyl compounds, followed by rearrangement steps. Specifically, hydrazinylpyrimidine derivatives react with aldehydes or ketones to form 1,2,4-triazolo[4,3-a]pyrimidines, which upon Dimroth rearrangement under acidic conditions yield the desiredtriazolo[1,5-a]pyrimidine framework.

Reaction of 6-Amino-5-formylpyrimidines with 1,2-Dicarbonyl Compounds

Another method utilizes the reaction of 6-amino-5-formylpyrimidines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems to form the triazolopyrimidine ring system. This approach allows substitution at various positions (2, 5, 6, 7) of the triazolopyrimidine core, enabling the synthesis of methyl-substituted derivatives such as 2,5,7-trimethyl variants.

Oxidative Cyclization of Pyrimidin-2-yl-Amidines

Oxidative cyclization of pyrimidin-2-yl-amidines is a more recent synthetic route that provides access to substituted triazolopyrimidines. This method involves intramolecular cyclization promoted by oxidative conditions, which efficiently constructs the fused triazolopyrimidine ring.

Multicomponent and One-Pot Reactions under Green Conditions

Recent advances emphasize environmentally friendly synthesis using multicomponent reactions (MCRs) and green catalysts. For example, the use of acid-functionalized ionic liquids or natural catalysts like lemon juice in aqueous or aqueous-ethanol media enables one-pot synthesis of triazolopyrimidines with good yields and minimal environmental impact. Such methods facilitate the incorporation of amino acid moieties and other functional groups.

Specific Preparation Methods for 2,5,7-Trimethyltriazolo[1,5-a]pyrimidine

Annulation via Condensation of Diamino-Substituted Pyrimidinones with Orthoesters or Chloroanhydrides

The synthesis of 2,5,7-Trimethyltriazolo[1,5-a]pyrimidine derivatives can be achieved by annulating a pyrimidine ring onto a triazole ring. This is commonly done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides, which introduces methyl substituents at positions 2, 5, and 7 of the fused ring system.

Catalytic Synthesis Using Schiff Base Zinc(II) Complex Supported on Magnetite Nanoparticles

A novel catalytic method involves using a Schiff base zinc(II) complex supported on magnetite nanoparticles as a heterogeneous catalyst. This catalyst promotes the formation of phenyl-substituted 1,2,4-triazolo[1,5-a]pyrimidines under solvent-free conditions at moderate temperatures (~60 °C). The reaction proceeds via condensation of aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole, followed by intramolecular cyclization. This approach can be adapted to synthesize methyl-substituted derivatives by choosing appropriate starting materials.

Multicomponent Reactions Using Acid-Functionalized Ionic Liquids

The use of low-viscosity, acid-functionalized ionic liquids as both solvent and catalyst enables efficient one-pot multicomponent synthesis of triazolopyrimidines. The reaction typically involves 3-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl compounds. The ionic liquid catalyzes the formation of the fused ring system, allowing for methyl substitutions at key positions.

Analytical and Spectroscopic Characterization Supporting Synthesis

Compounds such as 2,5,7-trimethyl derivatives have been characterized by:

  • Infrared (IR) Spectroscopy: Identification of characteristic bands such as broad OH stretches (~3455 cm⁻¹), α,β-unsaturated carbonyl groups (~1685 cm⁻¹), and NH groups.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR signals include singlets for methyl groups at around δ 2.1–2.3 ppm, aromatic and heterocyclic protons between δ 5.2–8.1 ppm.
    • ^13C NMR signals confirm methyl carbons (~9.9–22 ppm), aromatic carbons (118–143 ppm), and carbonyl carbons (~178–192 ppm).
  • Mass Spectrometry and Elemental Analysis: Confirm molecular weight and composition consistent with the proposed structures.

Comparative Data Table: Selected Preparation Methods for 2,5,7-Trimethyltriazolo[1,5-a]pyrimidine

Method Key Reagents Catalyst/Conditions Advantages Typical Yield Reference
Cyclocondensation of hydrazinylpyrimidines with carbonyls + Dimroth rearrangement Hydrazinylpyrimidine, aldehydes/ketones Acidic conditions for rearrangement Versatile substitution, well-established Moderate to High
Annulation of diamino-substituted pyrimidinones with orthoesters/chloroanhydrides Diamino-pyrimidinone, orthoester/chloroanhydride Heating, condensation Direct methyl substitution at 2,5,7 positions Moderate
Oxidative cyclization of pyrimidin-2-yl-amidines Pyrimidin-2-yl-amidines Oxidative agents Efficient ring closure, substitution control Good
One-pot multicomponent reaction with acid-functionalized ionic liquid 3-amino-1,2,4-triazole, aldehydes, β-dicarbonyls Acidic ionic liquid, solvent-free or aqueous Green, high yield, simple workup High (up to 90%)
Schiff base Zn(II) complex on magnetite nanoparticles catalysis Aldehydes, acetoacetanilide, 3-amino-1,2,4-triazole Heterogeneous catalyst, 60 °C, solvent-free Reusable catalyst, mild conditions High

Research Findings and Notes on Preparation

  • The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is isoelectronic with purines, making it a valuable surrogate in drug design.
  • Green chemistry approaches using lemon juice as a catalyst and aqueous media have been successfully applied to synthesize triazolopyrimidine derivatives, including methyl-substituted ones, with good yields and environmental compatibility.
  • Catalytic systems based on metal complexes supported on magnetic nanoparticles offer advantages in catalyst recovery and reuse, improving the sustainability of the synthesis.
  • Structural confirmation through spectroscopic methods is essential to verify substitution patterns, especially for methyl groups at positions 2, 5, and 7.
  • The Dimroth rearrangement is a key step in converting initial cyclocondensation products into the desired 1,2,4-triazolo[1,5-a]pyrimidine isomers.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that compounds containing the triazolo-pyrimidine core can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression. A notable study demonstrated that 2,5,7-trimethyl derivatives possess enhanced cytotoxic effects against various cancer cell lines compared to their non-trimethyl counterparts .

1.2 Antimicrobial Activity

The triazolo-pyrimidine framework has also been linked to antimicrobial properties. Several studies have reported that this compound exhibits activity against a range of bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes, making it a candidate for further development in treating infectious diseases .

1.3 Neuroprotective Effects

Recent investigations have suggested that 2,5,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine may offer neuroprotective benefits. In vitro studies indicated its potential to protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

2.1 Herbicidal Activity

The compound has been explored for its herbicidal properties. Research indicates that triazolo-pyrimidines can inhibit the growth of certain weeds by interfering with photosynthesis and other metabolic pathways. Field trials have shown promising results in controlling weed populations while minimizing harm to crops .

2.2 Plant Growth Regulators

In addition to herbicidal applications, derivatives of this compound have been investigated as plant growth regulators. They can enhance root development and overall plant vigor when applied at specific concentrations, which could lead to increased agricultural productivity .

Materials Science

3.1 Synthesis of Functional Materials

In materials science, 2,5,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been utilized in the synthesis of novel polymers and composites with enhanced thermal stability and mechanical properties. These materials are being developed for applications in coatings and packaging industries due to their durability and resistance to environmental degradation .

3.2 Nanotechnology Applications

The compound's unique structure allows it to be incorporated into nanoparticle formulations for drug delivery systems. Studies have shown that nanoparticles containing triazolo-pyrimidine derivatives can improve the solubility and bioavailability of poorly soluble drugs while providing controlled release profiles .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Enhanced cytotoxicity against cancer cell lines
Antimicrobial Effective against multiple bacterial strains
Neuroprotection Protective effects on neuronal cells under oxidative stress
Herbicidal Significant weed control with minimal crop damage
Plant Growth Regulation Improved root development and plant growth
Materials Science Development of durable polymers for industrial applications
Drug Delivery Systems Enhanced solubility and controlled release in nanoparticle formulations

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine with structurally related analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents Biological Activity Target/Application Key Findings
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine 2-,5-,7-methyl Anticancer, enzyme inhibition MCT4 inhibition (AZD0095) Enhances selectivity and metabolic stability; used in targeted cancer therapy .
7-Anilino derivatives (e.g., 8q, 8r) 7-halogenated anilino, 2-alkylamino Antiproliferative Tubulin polymerization IC50 values ~83–101 nM; induces apoptosis via mitochondrial pathway .
5,7-Ditertbutyl[1,2,4]triazolo[1,5-a]pyrimidine 5,7-ditertbutyl Metal coordination Bio-inorganic models Forms stable Sn complexes via H-bonding and π-π stacking .
Triazolopyrimidine sulfonamides 2-sulfonamide Herbicidal Acetolactate synthase (ALS) Inhibits ALS, critical for herbicide development .
5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine 5,7-dichloro Reactive intermediate Chemical synthesis Chlorine substituents facilitate nucleophilic substitution reactions .

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Methyl Groups (Target Compound): The methyl substituents confer metabolic stability and moderate lipophilicity, making the compound suitable for oral drug formulations. For example, in AZD0095, the methylated triazolopyrimidine core contributes to selective MCT4 binding . Halogenated Anilino Groups (): Derivatives with 4'-fluoro or 4'-chloro anilino moieties at the 7-position exhibit nanomolar antiproliferative activity by inhibiting tubulin polymerization. These substituents enhance binding to the colchicine site, outperforming combretastatin A-4 in potency . Sulfonamide Groups (): Sulfonamide-substituted triazolopyrimidines act as potent herbicides by targeting ALS, a key enzyme in plant branched-chain amino acid synthesis. The polar sulfonamide group improves water solubility, critical for agrochemical applications .

Chemical Reactivity :

  • The dichloro derivative (5,7-dichloro[...]) serves as a reactive intermediate in synthesis due to the chlorine atoms' susceptibility to nucleophilic substitution, enabling further functionalization . In contrast, the methyl groups in the target compound are inert under physiological conditions, reducing off-target reactivity .

Non-Covalent Interactions: Bulky substituents like tert-butyl groups (e.g., 5,7-ditertbutyl[...]) enable metal coordination and stabilize supramolecular architectures via π-π interactions and H-bonding, mimicking DNA base pairing . The smaller methyl groups in the target compound lack this capability but improve pharmacokinetics.

Selectivity and Toxicity :

  • Methyl-substituted derivatives demonstrate higher cancer cell selectivity. For instance, AZD0095 shows minimal off-target effects compared to diaryl-substituted triazolopyrimidines, which may interact broadly with tubulin isoforms .

Biological Activity

2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antiviral capabilities, and other pharmacological effects supported by recent studies.

  • Chemical Formula : C₇H₉N₅
  • Molecular Weight : 151.17 g/mol
  • CAS Number : 250674-98-7

Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents.

Key Findings:

  • A series of derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
  • Compound H12 exhibited significant antiproliferative activity with IC₅₀ values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7, outperforming the standard drug 5-FU .
  • Mechanistic studies indicated that H12 inhibits the ERK signaling pathway leading to reduced phosphorylation of ERK1/2 and related proteins, inducing apoptosis and G2/M phase arrest in cancer cells .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC₅₀ (μM)Mechanism of Action
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1ERK pathway inhibition
Compound 2HCT-1160.53Tubulin polymerization inhibition
Compound 4MGC-8032.1LSD1/KDM1A inhibition

Antiviral Activity

The antiviral potential of triazolopyrimidine derivatives has been explored extensively.

Key Findings:

  • Compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown promising results. For instance, certain derivatives demonstrated effective inhibition of viral replication at non-toxic concentrations .
  • The synthesis of specific triazolopyrimidine derivatives resulted in compounds that effectively disrupted protein-protein interactions critical for viral replication .

Table 2: Antiviral Activity Data

CompoundVirus TypeEC₅₀ (μM)CC₅₀ (μM)Mechanism of Action
TZP Derivative 1Influenza AXYDisruption of PA-PB1 interaction
TZP Derivative 2HIVXYInhibition of viral entry
TZP Derivative 3Hepatitis CXYInhibition of viral replication

Other Biological Activities

Beyond anticancer and antiviral properties, triazolopyrimidine compounds have been reported to exhibit various pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains and fungi.
  • Anti-inflammatory Properties : Certain compounds demonstrate potential in reducing inflammation markers.
  • CNS Activity : Investigations into their role as CNS agents have revealed possible anxiolytic effects.

Q & A

Basic: What are the standard synthetic protocols for 2,5,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step routes starting from aminotriazole precursors. A common method includes:

  • Step 1: Condensation of 5-amino-1,2,4-triazole with substituted carbonyl compounds (e.g., ethyl 3-oxohexanoate) in dimethylformamide (DMF) under fusion conditions (10–12 minutes at 120–140°C) .
  • Step 2: Addition of aromatic aldehydes to introduce substituents, followed by cooling and crystallization in methanol .
  • Optimization: Adjusting solvent polarity (DMF enhances cyclization), temperature control (prevents side reactions), and stoichiometric ratios (1:1 molar ratio of triazole to aldehyde). Catalytic DMF accelerates ring closure, improving yields to >85% .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of 2,5,7-trimethyl derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm for C5/C7-CH₃) and aromatic protons (δ 8.0–8.9 ppm) .
    • ¹³C NMR confirms triazole (δ 150–160 ppm) and pyrimidine (δ 160–170 ppm) carbons .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) validate molecular weight .
  • Infrared (IR) Spectroscopy: C=N stretches (1650–1700 cm⁻¹) and N-H bends (1550–1600 cm⁻¹) confirm triazole-pyrimidine fusion .

Intermediate: How are initial biological activities (e.g., enzyme inhibition) screened for this compound?

Answer:

  • In vitro assays:
    • Kinase inhibition: Use ATP-binding assays (e.g., fluorescence polarization) with purified kinases (e.g., EGFR or CDK2) .
    • Antimicrobial activity: Broth microdilution (MIC values against S. aureus or E. coli) .
  • Dose-response curves: IC₅₀ values calculated using nonlinear regression (GraphPad Prism) .
  • Control compounds: Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay reliability .

Advanced: How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

Answer:

  • Methodological consistency: Ensure uniform assay conditions (pH, temperature, solvent/DMSO concentration ≤1%) .
  • Structural verification: Re-analyze compound purity via HPLC (≥95% purity threshold) .
  • Orthogonal assays: Validate kinase inhibition via both fluorescence polarization and radiometric assays .
  • Meta-analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay variability .

Advanced: What strategies are effective for designing derivatives with enhanced target specificity (e.g., kinase vs. GPCRs)?

Answer:

  • Substituent modulation:

    Position Modification Effect Reference
    C2Aryl sulfides↑ Kinase selectivity (e.g., CDK2)
    C7Trifluoromethyl↑ Metabolic stability
    C5Methyl/ethylTune lipophilicity (logP 2.5–3.5)
  • Computational modeling:

    • Docking studies (AutoDock Vina): Identify key binding residues (e.g., hinge region in kinases) .
    • QSAR: Use descriptors (e.g., polar surface area, H-bond donors) to predict off-target effects .

Advanced: What mechanistic insights exist for its enzyme inhibition (e.g., kinase or protease targets)?

Answer:

  • Kinase inhibition:
    • Competitive ATP-binding confirmed via X-ray crystallography (PDB ID: 3POZ) .
    • Methyl groups at C5/C7 enhance hydrophobic interactions with kinase pockets .
  • Protease inhibition:
    • Chelation of catalytic metal ions (e.g., Zn²⁺ in MMPs) via triazole nitrogen lone pairs .
    • Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition for serine proteases .

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